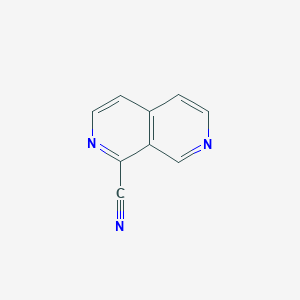![molecular formula C13H12F3N3 B1414661 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine CAS No. 1799420-85-1](/img/structure/B1414661.png)
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Vue d'ensemble
Description
The compound “2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play a vital role in various biological procedures and are part of living organisms . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine”, is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Applications De Recherche Scientifique
Antitumor Activities
The pyrimidine-thiones, derivatives of pyrimidine, have been studied for their antitumor activities. These compounds, including those with trifluoromethyl groups, have shown promise in combating various types of cancer cells. For instance, certain derivatives have demonstrated significant activity against human cancer cell lines such as cervical HeLa, breast MCF-7, and colon HT-29 .
Anticancer Drug Development
Pyrimidine derivatives are recognized for their role in cancer treatment due to their structural similarity to nucleotide bases in DNA and RNA. They are key components in several anticancer drugs, and the trifluoromethyl group often enhances the pharmacological properties of these molecules .
Estrogen Receptor Modulation
In pharmacology, certain pyrimidine derivatives have been used to distinguish the activities of different estrogen receptors. For example, they can have varying effects on tumor cell growth, with some enhancing and others suppressing it, depending on the receptor subtype involved .
Organic Synthesis
In chemical synthesis, the trifluoromethyl group is a valuable moiety that can influence the reactivity and stability of compounds. It is used in various synthetic routes, including Suzuki-coupling reactions, to prepare aryl or heteroaryl derivatives with potential pharmacological applications .
Biochemical Research
In biochemistry, pyrimidine and its derivatives play a crucial role due to their presence in nucleotides and nucleic acids. They are involved in a wide range of biochemical processes and are used to study the biological activity of new compounds .
Materials Science
Pyrimidine derivatives with trifluoromethyl groups have applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Their electronic properties make them suitable for use in creating efficient and durable light-emitting materials .
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species, which can lead to cell death.
Biochemical Pathways
The biochemical pathways affected by 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine are likely related to its inhibition of mitochondrial complex I. This inhibition can disrupt the electron transport chain, a crucial component of cellular respiration. The disruption of this pathway can lead to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule could potentially enhance its metabolic stability and bioavailability .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)10-5-2-1-4-9(10)11-8-19-7-3-6-17-12(19)18-11/h1-2,4-5,8H,3,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYZKJDMRVZBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143867 | |
| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |
CAS RN |
1799420-85-1 | |
| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799420-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[2-cyano-3-(dimethylamino)prop-2-enoyl]piperazine-1-carboxylate](/img/structure/B1414578.png)
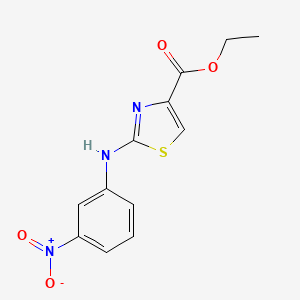
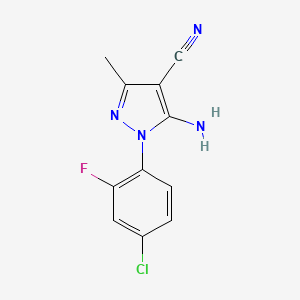

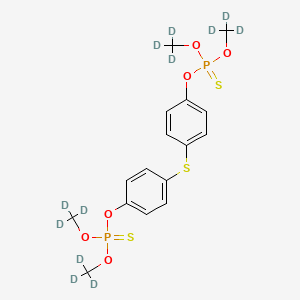

![methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1414588.png)
![5-Fluoro-3-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1414589.png)
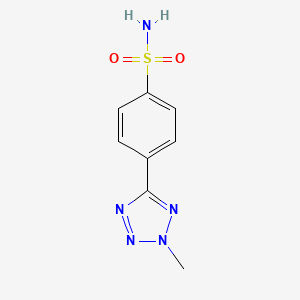
![Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]](/img/structure/B1414592.png)
